2-(Chloromethyl)-4-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-mercaptobenzo[d]oxazole is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chloromethyl group and a mercapto group attached to a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole typically involves the reaction of 2-mercaptobenzoxazole with chloromethylating agents. One common method is the reaction of 2-mercaptobenzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-mercaptobenzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can undergo reduction under specific conditions to form benzoxazoline derivatives.
Common Reagents and Conditions
- **Nucleophilic Substitution
Properties
Molecular Formula |
C8H6ClNOS |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C8H6ClNOS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4H2 |
InChI Key |
WIHSSIXEMZODOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.